Cas no 214541-35-2 (1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid)
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
- CCCIZOONJWEKRR-UHFFFAOYSA-N
- 1-(4-fluorophenyl)-1H-triazole-4-carboxylic acid
- ALBB-031933
- SCHEMBL2330243
- AKOS005712004
- 1-(4-fluoro-phenyl)-1H-[1,2,3]triazole-4-carboxylic acid
- 1-(4-fluorophenyl)triazole-4-carboxylic Acid
- DB-420706
- MFCD10696373
- LS-11668
- STL081204
- EN300-64341
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylicacid
- Z336085818
- G44591
- 214541-35-2
- AB57181
- 858-318-8
- PIA54135
-
- Inchi: 1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
- InChI Key: CCCIZOONJWEKRR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C=C(C(=O)O)N=N1
Computed Properties
- Exact Mass: 207.04440460g/mol
- Monoisotopic Mass: 207.04440460g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Color/Form: No data avaiable
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590280-25mg |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid |
214541-35-2 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590280-50mg |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid |
214541-35-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F590280-250mg |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid |
214541-35-2 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM514738-1g |
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 97% | 1g |
$637 | 2024-07-18 | |
| Enamine | EN300-64341-0.05g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-64341-0.1g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-64341-0.25g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-64341-0.5g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-64341-1.0g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
| Enamine | EN300-64341-2.5g |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
214541-35-2 | 95.0% | 2.5g |
$923.0 | 2025-03-21 |
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Suppliers
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
Comprehensive Analysis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 214541-35-2)
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 214541-35-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This triazole derivative is characterized by its unique molecular structure, combining a fluorophenyl group with a carboxylic acid-functionalized triazole ring. Its structural features make it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in 1,2,3-triazole-based compounds stems from their stability, hydrogen-bonding capacity, and metabolic resistance, which are critical in drug design. Researchers are increasingly exploring its applications in click chemistry and bioconjugation, driven by the demand for efficient small-molecule probes in proteomics and diagnostics. A recent study highlighted its role as a precursor for fluorescence labeling reagents, aligning with the trend toward precision medicine tools.
From a synthetic chemistry perspective, the 4-carboxylic acid moiety in this compound offers excellent reactivity for amide coupling reactions, a feature frequently leveraged in peptide mimetics development. Its fluorine substituent enhances lipophilicity and bioavailability, addressing common challenges in CNS drug delivery—a hot topic in neurodegenerative disease research. Industry reports suggest its utility in optimizing covalent inhibitors, especially for targets like BTK and EGFR.
Environmental and regulatory considerations are also shaping the discourse around this chemical. With the FDA emphasizing green chemistry principles, synthetic routes for 214541-35-2 now prioritize solvent-free cyclization and catalytic methods. Analytical techniques such as LC-MS and NMR are essential for quality control, reflecting the pharmaceutical industry’s focus on impurity profiling.
Market analysts note rising procurement inquiries for fluorinated triazoles, correlating with increased R&D in antiviral therapies—particularly for RNA viruses. The compound’s potential in metal-organic frameworks (MOFs) for gas storage further diversifies its industrial relevance. Patent landscapes reveal its incorporation in OLED materials, capitalizing on the fluorine atom’s electron-withdrawing properties.
For researchers handling 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid, proper storage at 2-8°C under inert atmosphere is recommended to preserve its stability. Technical FAQs often address its solubility profile (DMSO > water) and compatibility with Pd-catalyzed cross-coupling reactions. These practical insights are crucial for experimental reproducibility, a key concern in high-throughput screening workflows.
Emerging applications include its use as a building block for PROTAC degraders, a revolutionary approach in targeted protein degradation. Its logP value (~1.8) and pKa (~4.2) make it particularly valuable in structure-activity relationship (SAR) studies. As the scientific community seeks fragment-based drug discovery solutions, this compound’s balanced polarity and modularity position it as a strategic asset in medicinal chemistry.
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